molecular formula C12H17NO B8388168 Tetrahydro-N-phenyl-2H-pyran-2-methanamine

Tetrahydro-N-phenyl-2H-pyran-2-methanamine

Cat. No.: B8388168
M. Wt: 191.27 g/mol
InChI Key: NUAFULZXWAVICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-N-phenyl-2H-pyran-2-methanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(oxan-2-ylmethyl)aniline

InChI

InChI=1S/C12H17NO/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14-12/h1-3,6-7,12-13H,4-5,8-10H2

InChI Key

NUAFULZXWAVICA-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CNC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-(bromomethyl)tetrahydro-2H-pyran (100 g, 0.558 mol) and aniline (155.96 g, 1.67 mol) was heated at 100° C. under nitrogen overnight and cooled to room temperature. A 3N hydrochloric acid solution (400 mL) was added and the aqueous layer was washed three times with isopropyl ether. The aqueous layer was made basic with 50% sodium hydroxide solution, and the product was extracted three times into isopropyl ether. The combined organic extracts were washed once with water and evaporated under reduced pressure. The resulting oil was poured into water (1400 mL) and stirred. The water was decanted and water (1500 mL) was again added. The aqueous layer was again decanted and the oil was triturated again in water (1500 mL) to give a solid, which was recrystallized from methanol/water and dried under high vacuum to give 78.5 g of product containing one mole of water (67% yield). A 2.0 g portion was recrystallized from methanol/water and dried under high vacuum to give 0.71 g, mp 55°-58° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
155.96 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step Two

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